molecular formula C16H23NO3 B10814127 N-sec-Butyl pentylone CAS No. 802575-13-9

N-sec-Butyl pentylone

Cat. No.: B10814127
CAS No.: 802575-13-9
M. Wt: 277.36 g/mol
InChI Key: BKWYAZGGZTXSSF-UHFFFAOYSA-N
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Description

N-sec-Butyl pentylone: is a synthetic cathinone, a class of compounds known for their stimulant effects. It is structurally related to other cathinones, which are derived from the naturally occurring alkaloid cathinone found in the khat plant. This compound is often used in research and forensic applications due to its psychoactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-sec-Butyl pentylone typically involves the reaction of 1,3-benzodioxole with 2-bromopentane in the presence of a base to form the intermediate compound. This intermediate is then reacted with sec-butylamine under controlled conditions to yield this compound .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature, pressure, and purity to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-sec-Butyl pentylone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products:

Scientific Research Applications

N-sec-Butyl pentylone is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Some of its key applications include:

Mechanism of Action

N-sec-Butyl pentylone exerts its effects primarily by interacting with neurotransmitter transporters in the brain. It acts as a dopamine transporter blocker and a serotonin transporter substrate. This dual action leads to increased levels of dopamine and serotonin in the synaptic cleft, resulting in enhanced neurotransmission and stimulant effects. The compound’s mechanism of action involves binding to the transporters and inhibiting the reuptake of these neurotransmitters, thereby prolonging their activity .

Comparison with Similar Compounds

  • N-ethyl pentylone
  • Pentylone
  • Methylone
  • Butylone

Comparison: N-sec-Butyl pentylone is unique among its analogs due to its specific substitution pattern on the benzodioxole ring and the presence of a sec-butyl group. This structural variation results in distinct pharmacological properties, such as a different affinity for dopamine and serotonin transporters compared to its analogs. For instance, pentylone and butylone are known to have varying degrees of selectivity for dopamine and serotonin transporters, which influences their stimulant effects and potential for abuse .

Properties

CAS No.

802575-13-9

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one

InChI

InChI=1S/C16H23NO3/c1-4-6-13(17-11(3)5-2)16(18)12-7-8-14-15(9-12)20-10-19-14/h7-9,11,13,17H,4-6,10H2,1-3H3

InChI Key

BKWYAZGGZTXSSF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)CC

Origin of Product

United States

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